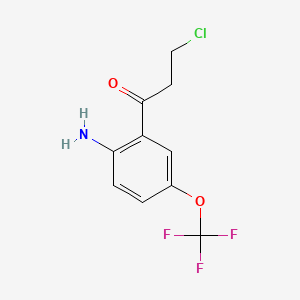

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one

Description

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a substituted acetophenone derivative featuring a phenyl ring with a 2-amino group, a 5-trifluoromethoxy substituent, and a 3-chlorinated propan-1-one chain. This compound’s structural uniqueness arises from the combination of electron-withdrawing groups (trifluoromethoxy and chlorine) and an electron-donating amino group, which collectively influence its physicochemical and reactivity profiles. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry and materials science .

Properties

CAS No. |

1803836-65-8 |

|---|---|

Molecular Formula |

C10H9ClF3NO2 |

Molecular Weight |

267.63 g/mol |

IUPAC Name |

1-[2-amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H9ClF3NO2/c11-4-3-9(16)7-5-6(1-2-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2 |

InChI Key |

GYMNDIUIJBYTLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCCl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the commercially available 4-(trifluoromethoxy)aniline. This compound undergoes a series of reactions, including halogenation, amination, and chlorination, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. The chloropropanone moiety may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one (CAS: 1803839-89-5): This isomer shifts the amino group to the phenyl ring’s position 3 and the ketone to propan-2-one.

- 1-[2-Amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-2-one (CAS: 1804216-94-1): Here, the chlorine is on the propan-2-one chain. This minor structural variation may alter solubility due to differences in dipole moments compared to the target compound .

Substituted Phenylketones

- 1-(2-Amino-5-chlorophenyl)ethanone (Compound 22 in ): Replacing trifluoromethoxy with chlorine simplifies the structure but reduces lipophilicity (Cl vs. CF₃O). This compound’s lower molecular weight (C₈H₇ClNO) may enhance crystallinity, as seen in analogous acetophenones .

Functional Group Variations

- 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (Compound 1 in ): Replacing the phenyl ring with thiophene introduces sulfur, enhancing π-conjugation and altering electronic properties. The enone system here enables conjugate additions, unlike the saturated propanone chain in the target compound .

- 1-(2-Iodo-5-methoxyphenyl)ethanone (Compound 1e in ): The iodine substituent facilitates Ullmann-type coupling reactions, whereas the trifluoromethoxy group in the target compound is less reactive in metal-catalyzed cross-couplings .

Physicochemical Properties and Reactivity

- Lipophilicity: The trifluoromethoxy group in the target compound confers higher logP values compared to methoxy or methyl analogs, as seen in similar compounds (e.g., 1-(2-amino-5-methylphenyl)ethanone) .

- Reactivity: The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, reducing electrophilic substitution rates. In contrast, compounds like 1-(2-amino-5-(thiophen-3-yl)phenyl)ethanone () exhibit enhanced reactivity due to thiophene’s electron-rich nature .

- Stability: The chlorine on the propanone chain increases susceptibility to nucleophilic displacement compared to non-halogenated analogs (e.g., 1-(2-amino-5-phenylphenyl)ethanone) .

Biological Activity

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one, also known by its CAS number 1803836-65-8, is an organic compound that has garnered attention due to its potential biological activity. This compound features a unique structural arrangement that includes an amino group, a trifluoromethoxy group, and a chloropropanone moiety. These functional groups are believed to contribute to its reactivity and biological properties, making it a candidate for further pharmacological studies.

Molecular Structure

- Molecular Formula : C10H9ClF3NO2

- Molecular Weight : 267.63 g/mol

The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which may improve its bioavailability in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClF3NO2 |

| Molecular Weight | 267.63 g/mol |

| CAS Number | 1803836-65-8 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that the compound may exhibit:

- Enzyme Inhibition : Potential to inhibit key enzymes linked to inflammatory and cancerous processes.

- Receptor Binding : Ability to bind to specific receptors, which could modulate physiological responses.

Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in anti-inflammatory and anticancer therapies. The unique electronic properties imparted by the trifluoromethoxy group may enhance the compound's therapeutic efficacy.

Case Studies

- Anti-Cancer Activity : A study investigating structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown similar activity patterns.

- Inflammation Modulation : Research has indicated that related compounds can reduce inflammatory markers in vitro. The presence of the amino group is hypothesized to facilitate interactions with inflammatory mediators.

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one | Contains a different amino positioning | Variation in receptor interaction profiles |

| 1-(4-Amino-5-(trifluoromethyl)phenyl)-3-chloropropan-1-one | Different trifluoromethyl group | Potential differences in metabolic stability |

| 2-Amino-4-(trifluoromethyl)phenol | Lacks chloropropanone moiety | Distinct anti-inflammatory properties observed |

This comparative analysis highlights the unique aspects of this compound and its potential advantages in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.